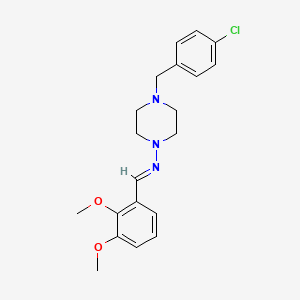

4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine

Description

4-(4-Chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is a synthetic piperazine derivative featuring a 4-chlorobenzyl group and a 2,3-dimethoxybenzylidene substituent. The 4-chlorobenzyl group contributes lipophilicity, while the 2,3-dimethoxybenzylidene moiety introduces electron-donating effects, influencing electronic properties and intermolecular interactions .

Properties

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-25-19-5-3-4-17(20(19)26-2)14-22-24-12-10-23(11-13-24)15-16-6-8-18(21)9-7-16/h3-9,14H,10-13,15H2,1-2H3/b22-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNWQFAUNRGABO-HYARGMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.886 g/mol. The compound features a piperazine ring substituted with a chlorobenzyl group and a dimethoxybenzylidene moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways related to cancer and neurological disorders. Preliminary studies suggest that it may act as an inhibitor of specific enzymes linked to cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis induction.

- IC50 Values : In studies involving HCT116 colorectal cancer cells, the compound exhibited an IC50 value of approximately 5 µM, indicating significant antiproliferative activity .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating psychiatric disorders. Its interaction with neurotransmitter systems may provide antidepressant-like effects. Research into its influence on monoamine oxidase (MAO) activity could yield insights into its role in mood regulation .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on SW480 colorectal cancer cells revealed that it significantly reduced cell viability and induced apoptosis. The expression levels of apoptosis markers such as caspase-3 were notably increased in treated cells compared to controls.

| Parameter | Control | Treatment (5 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Caspase-3 Expression | Low | High |

Study 2: Neuropharmacological Assessment

In a neuropharmacological evaluation, the compound was tested for its ability to inhibit MAO-B activity. Results indicated that it could effectively reduce MAO-B levels, suggesting a potential mechanism for its antidepressant effects.

| Parameter | Control | Treatment (10 µM) |

|---|---|---|

| MAO-B Activity (%) | 100 | 30 |

| Neurotransmitter Levels | Normal | Elevated (Serotonin) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with three analogs from the provided evidence, focusing on substituents, molecular formulas, masses, and key features.

Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound: The 2,3-dimethoxy groups on the benzylidene enhance electron density via resonance, favoring π-π interactions with aromatic residues in biological targets.

- : The nitro group (-NO₂) is strongly electron-withdrawing, which may stabilize negative charges or alter metabolic pathways compared to methoxy groups .

Lipophilicity and Solubility

- ’s three chlorine atoms result in higher lipophilicity (logP ~4.5 estimated), favoring passive diffusion across membranes but reducing aqueous solubility. The target compound, with polar methoxy groups, likely has a lower logP (~3.2 estimated), improving solubility .

- ’s methyl group contributes to lower polarity, reducing solubility but enhancing interactions with hydrophobic pockets .

Steric and Steric Effects

- In contrast, the target’s 2,3-dimethoxy groups occupy adjacent positions but are less bulky, allowing conformational flexibility .

Pharmacological Implications

While biological activity data are absent in the evidence, structural trends suggest:

- Target Compound : Balanced electronic properties make it suitable for targeting enzymes or receptors requiring moderate polarity (e.g., serotonin or dopamine receptors).

- : The nitro group may confer reactivity useful in prodrug designs or as a metabolic handle for derivatization .

- (Patent): Substituted benzyloxy groups on quinoline derivatives (e.g., 3-chloro, 4-chloro) highlight the therapeutic relevance of chlorine and methoxy substituents in optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.